molecular formula C19H19N3O5 B12708269 N-(2-Benzoyl-4-nitrophenyl)-4-morpholineacetamide CAS No. 102996-66-7

N-(2-Benzoyl-4-nitrophenyl)-4-morpholineacetamide

Cat. No.: B12708269
CAS No.: 102996-66-7
M. Wt: 369.4 g/mol
InChI Key: UZNYYVDPHFMTBZ-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-nitrophenyl)-4-morpholineacetamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzoyl group, a nitrophenyl group, and a morpholine ring, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-nitrophenyl)-4-morpholineacetamide typically involves the reaction of 2-benzoyl-4-nitroaniline with morpholine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-nitrophenyl)-4-morpholineacetamide undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and nitrophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Benzoyl-4-nitrophenyl)-4-morpholineacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-nitrophenyl)-4-morpholineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl and nitrophenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The morpholine ring enhances the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
  • N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide
  • N-(2-Benzoyl-4-nitrophenyl)acetamide

Uniqueness

N-(2-Benzoyl-4-nitrophenyl)-4-morpholineacetamide stands out due to the presence of the morpholine ring, which imparts unique chemical and biological properties

Properties

CAS No.

102996-66-7

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C19H19N3O5/c23-18(13-21-8-10-27-11-9-21)20-17-7-6-15(22(25)26)12-16(17)19(24)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,23)

InChI Key

UZNYYVDPHFMTBZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3

Origin of Product

United States

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